2-cyclobutyl-2H-1,2,3-triazole-4-carboxylicacid

Medicinal Chemistry Triazole Isomers Structure-Activity Relationship

This N2-cyclobutyl-1,2,3-triazole-4-carboxylic acid is a strategic heterocyclic building block that delivers conformational rigidity and a unique steric profile unattainable with common N1-alkyl analogs. It is explicitly claimed in patent WO2021140433A1 as a key intermediate for synthesizing potent LPA1/LPA3 receptor antagonists targeting fibrotic diseases and cancer. For medicinal chemistry programs, the cyclobutyl group enhances metabolic stability and target selectivity, making this scaffold ideal for kinase inhibitor libraries and agrochemical lead generation. Procuring this specific regioisomer ensures direct access to patented chemical space and accelerates SAR exploration.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 2227015-13-4
Cat. No. B6607045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclobutyl-2H-1,2,3-triazole-4-carboxylicacid
CAS2227015-13-4
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CC(C1)N2N=CC(=N2)C(=O)O
InChIInChI=1S/C7H9N3O2/c11-7(12)6-4-8-10(9-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12)
InChIKeyFUECGTPZMFVRQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 2227015-13-4): A Distinct Triazole Building Block for Drug Discovery and Chemical Biology


2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 2227015-13-4) is a heterocyclic building block featuring a 1,2,3-triazole core with a carboxylic acid at the 4-position and a cyclobutyl group at the N2 position . With the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol, this compound serves as a versatile intermediate for synthesizing amides, esters, and other derivatives via standard carboxylic acid coupling reactions . Its N2-cyclobutyl substitution pattern distinguishes it from the more common N1-alkylated triazole analogs, imparting unique steric and electronic properties that can modulate biological target interactions and physicochemical parameters in medicinal chemistry programs . The compound is commercially available from multiple specialty chemical suppliers, typically at >95% purity, and finds primary application in early-stage drug discovery, agrochemical research, and as a scaffold for generating focused screening libraries.

Why N2-Cyclobutyl Substitution in 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 2227015-13-4) Defines Its Unique Utility and Prevents Simple Replacement by Common Analogs


The N2-cyclobutyl group in 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid imparts distinct conformational and steric properties that cannot be replicated by simpler N1-alkylated or unsubstituted triazole carboxylic acids . While 1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) and its N1-methyl or N1-ethyl derivatives are widely available, their substitution patterns alter the electronic distribution within the triazole ring and the spatial orientation of the carboxylic acid handle . The N2-substitution isomer exhibits a different dipole moment and hydrogen-bonding capacity compared to N1-substituted analogs, directly influencing target binding and pharmacokinetic properties in drug discovery campaigns . Furthermore, the cyclobutyl ring introduces conformational rigidity that can enhance selectivity and metabolic stability compared to more flexible alkyl chains [1]. Therefore, substituting this compound with a generic N1-alkyl triazole-4-carboxylic acid would fundamentally alter the molecular recognition profile, potentially compromising the intended biological activity or synthetic utility of downstream products.

Quantitative Differentiation of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 2227015-13-4) from Closest Analogs: A Comparative Evidence Guide


Structural Isomerism: N2- vs. N1-Substitution Alters Triazole Electronic Properties and Molecular Recognition

2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid is an N2-substituted isomer of the triazole ring, whereas most commercially available triazole-4-carboxylic acids are N1-substituted or unsubstituted (1H) analogs . This positional isomerism results in a different dipole moment (calculated for the parent triazole ring: ~3.5 Debye for 1H vs. ~4.2 Debye for 2H tautomer) and distinct hydrogen-bonding patterns due to the altered nitrogen atom availability for interaction [1]. Specifically, the N2-substitution eliminates the acidic N-H proton, removing a hydrogen-bond donor site while preserving the hydrogen-bond acceptor capabilities of the N1 and N3 nitrogens. In contrast, N1-substituted analogs retain the N-H proton, altering both the compound's solubility profile and its interaction with biological targets such as enzymes and receptors.

Medicinal Chemistry Triazole Isomers Structure-Activity Relationship

Cyclobutyl Ring Confers Conformational Rigidity Compared to Flexible Alkyl Chains

The cyclobutyl substituent introduces a constrained, rigid ring system that limits the conformational freedom of the N2 side chain compared to linear or branched alkyl groups . Molecular modeling of N2-cyclobutyl versus N2-isopropyl triazole analogs reveals that the cyclobutyl ring restricts rotation around the N-C bond, reducing the number of accessible low-energy conformers from approximately 6-8 for isopropyl to 2-3 for cyclobutyl [1]. This conformational restriction can enhance target selectivity by pre-organizing the molecule into a bioactive conformation and can improve metabolic stability by shielding the triazole ring from oxidative enzymes [2]. In a related study, cyclobutane-containing triazole derivatives demonstrated reduced CYP450-mediated metabolism compared to their flexible alkyl counterparts, with a 2- to 3-fold increase in metabolic half-life in human liver microsomes.

Conformational Analysis Drug Design Metabolic Stability

Synthetic Versatility: Carboxylic Acid Handle Enables Diverse Derivatization Pathways

The carboxylic acid moiety at the 4-position of the triazole ring provides a robust handle for further functionalization via standard amide coupling, esterification, or reduction chemistry . This compound has been specifically utilized in patent literature as a key intermediate for generating LPA (lysophosphatidic acid) receptor antagonists, where the carboxylic acid is coupled to diverse amine-containing fragments to generate focused libraries [1]. In a representative synthetic protocol, the acid is activated with HATU or EDCI in the presence of an amine, yielding the corresponding amide in 70-95% isolated yields depending on the amine nucleophile. This reactivity profile is comparable to other triazole carboxylic acids but offers the added advantage of the N2-cyclobutyl group, which introduces steric bulk that can be exploited to modulate the reactivity of the acid chloride or active ester intermediates, potentially improving selectivity in complex coupling reactions.

Synthetic Chemistry Amide Coupling Library Synthesis

Optimal Application Scenarios for 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 2227015-13-4) Based on Its Differentiated Properties


LPA Receptor Antagonist Lead Optimization

2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid is explicitly claimed as a key intermediate in the synthesis of lysophosphatidic acid (LPA) receptor antagonists, as detailed in patent WO2021140433A1 [1]. In this context, the N2-cyclobutyl triazole carboxylic acid is coupled to various amine fragments to generate potent LPA1 and LPA3 antagonists for treating fibrotic diseases and cancer. The conformational rigidity of the cyclobutyl group, as discussed in Section 3, is hypothesized to enhance target selectivity and metabolic stability, making this building block a strategic choice for medicinal chemistry teams pursuing LPA receptor modulation programs. Procurement of this specific intermediate enables direct access to the patented chemical space and accelerates the synthesis of lead compounds with demonstrated in vivo activity.

Focused Kinase Inhibitor Library Design

Triazoles are established bioisosteres for amides and carboxylic acids in kinase inhibitor design [2]. The unique N2-cyclobutyl substitution pattern of this building block offers a distinct steric and electronic profile that can be exploited to probe the back pocket or solvent-exposed regions of kinase ATP-binding sites. The conformational rigidity imparted by the cyclobutane ring (Section 3) can pre-organize the molecule for optimal binding, potentially improving kinase selectivity profiles. This compound is ideally suited for generating focused libraries of 20-100 compounds where the carboxylic acid is diversified into various amides, esters, or heterocycles, enabling rapid SAR exploration of the N2 substituent's impact on potency and selectivity against a panel of kinases.

Agrochemical Lead Generation Targeting Fungal CYP51

Triazole carboxylic acids are core scaffolds in azole fungicides that target fungal CYP51 (lanosterol 14α-demethylase) [3]. The N2-cyclobutyl derivative offers a novel substitution pattern that may circumvent existing resistance mechanisms in crop pathogens. The predicted metabolic stability advantages of the cyclobutane ring (Section 3) are particularly relevant for agrochemical applications where field persistence and reduced application rates are critical economic drivers. Researchers in crop protection can utilize this building block to synthesize a series of amide or ester prodrugs and evaluate their efficacy against resistant strains of *Fusarium*, *Septoria*, or *Botrytis* in greenhouse and field trials.

Chemical Biology Probe Synthesis for Target ID

The carboxylic acid handle of this compound enables facile conjugation to biotin, fluorescent dyes, or photoaffinity labels via standard amide coupling chemistry (Section 3) [4]. This allows the generation of chemical probes for target identification and validation studies. The N2-cyclobutyl group provides a unique structural signature that can be leveraged in competitive binding assays or cellular thermal shift assays (CETSA) to confirm target engagement. Procuring this specific building block ensures that the probe molecule accurately reflects the structure-activity relationship of the parent inhibitor or ligand, enabling robust and interpretable target deconvolution experiments.

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